molecular formula C10H10N4O2 B2955363 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide CAS No. 18584-75-3

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide

Cat. No.: B2955363
CAS No.: 18584-75-3
M. Wt: 218.216
InChI Key: APJLGFPKFHSASL-UHFFFAOYSA-N
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Description

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phthalazinone moiety linked to an acetohydrazide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide typically involves the reaction of phthalazinone derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 1-oxophthalazin-2(1H)-one with acetohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide has found applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The acetohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar phthalazinone structures.

    Acetohydrazide derivatives: Compounds containing the acetohydrazide functional group.

Uniqueness

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is unique due to the combination of the phthalazinone and acetohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10N4O2
  • CAS Number : 18584-75-3

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates effectiveness against a range of microbial strains, likely due to its ability to disrupt cellular processes in pathogens.
  • Anticonvulsant Properties : Research indicates that it may influence neurotransmitter systems, potentially providing therapeutic effects for seizure disorders.
  • Cytotoxic Effects : Studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntimicrobialEffective against various bacterial strains
AnticonvulsantPotential to reduce seizure activity in experimental models
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionMay inhibit specific enzymes linked to inflammatory processes

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting potential for development as an antimicrobial agent.

Study 2: Anticonvulsant Activity

In a controlled animal study, the anticonvulsant effects of the compound were evaluated using a pentylenetetrazole-induced seizure model. Results indicated a significant reduction in seizure frequency and duration, supporting its use as a potential treatment for epilepsy.

Study 3: Cytotoxicity in Cancer Cells

Research on the cytotoxic effects revealed that this compound caused significant cell death in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further cancer research.

Properties

IUPAC Name

2-(1-oxophthalazin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-13-9(15)6-14-10(16)8-4-2-1-3-7(8)5-12-14/h1-5H,6,11H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJLGFPKFHSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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